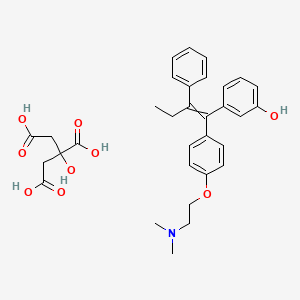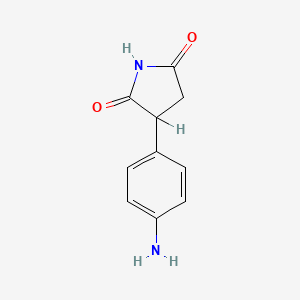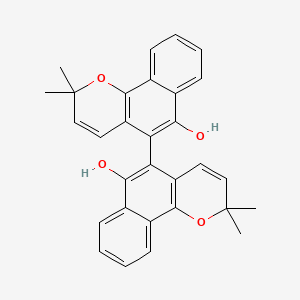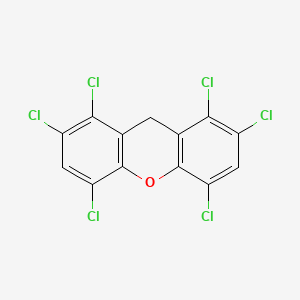
1,2,4,5,7,8-Hexachloro-9H-xanthene
Overview
Description
1,2,4,5,7,8-Hexachloro-9H-xanthene is a xanthene derivative composed of a six-membered xanthene ring with six chlorine atoms attached at the 1, 2, 4, 5, 7, and 8 positions . It is used in the production of fluorescent dyes and pigments and has potential applications in optical imaging and sensing .
Molecular Structure Analysis
The molecular structure of 1,2,4,5,7,8-Hexachloro-9H-xanthene consists of a six-membered xanthene ring with six chlorine atoms attached at the 1, 2, 4, 5, 7, and 8 positions . The molecular formula is C13H4Cl6O .Physical And Chemical Properties Analysis
1,2,4,5,7,8-Hexachloro-9H-xanthene has a molecular weight of 388.88800 . It has a density of 1.699g/cm3 and a boiling point of 507.7ºC at 760 mmHg . The exact mass is 385.83900 and the LogP value is 7.30350 .Scientific Research Applications
Catalytic Applications
- Catalysis in Organic Reactions : 1,2,4,5,7,8-Hexachloro-9H-xanthene has been utilized in the catalysis of organic reactions. For instance, 1,3-Dichloro-tetra-n-butyl-distannoxane, a related compound, has been used to catalyze the substitution of 9H-xanthen-9-ol with various nucleophiles, demonstrating the utility of xanthene derivatives in organic synthesis (Liu et al., 2012).
Environmental and Toxicological Research
- Environmental Contamination Studies : Research has been conducted on the environmental hazards posed by chlorinated xanthenes, including 1,2,4,5,7,8-Hexachloro-9H-xanthene. These studies are crucial in understanding the environmental impact and potential risks associated with these compounds (DeCaprio et al., 1987).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Biologically Active Compounds : Xanthenes, including derivatives like 1,2,4,5,7,8-Hexachloro-9H-xanthene, have been explored for their potential in creating bioactive molecules. Their modification and synthesis have been studied extensively due to their potential applications in medicinal chemistry (Maia et al., 2020).
Chemical Synthesis and Methodology
- Development of Novel Protecting Groups in Peptide Synthesis : Xanthene derivatives have been investigated for their role as protecting groups in peptide synthesis, illustrating their versatility in complex organic synthesis processes (Han & Bárány, 1997).
- Eco-Friendly Catalysts in Organic Synthesis : Studies have demonstrated the use of xanthene derivatives in the development of eco-friendly catalysts. These catalysts have been applied in synthesizing biologically active xanthene structures, highlighting their role in green chemistry (Samani et al., 2018).
Biological Activities and Applications
- Investigation of Anti-inflammatory and Analgesic Properties : Xanthene derivatives have been synthesized and tested for their potential anti-inflammatory and analgesic activities, suggesting their applicability in developing new therapeutic agents (Banerjee et al., 2016).
Chemical Reactivity and Properties
- Studies on Chemical Reactivity and Stability : Research has been conducted on the chemical reactivity of xanthene derivatives, providing insights into their stability and reactivity under various conditions, which is essential for their application in synthesis and drug development (Wada et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1,2,4,5,7,8-hexachloro-9H-xanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJKLXQRMWQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2Cl)Cl)Cl)OC3=C1C(=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191560 | |
| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5,7,8-Hexachloro-9H-xanthene | |
CAS RN |
38178-99-3 | |
| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



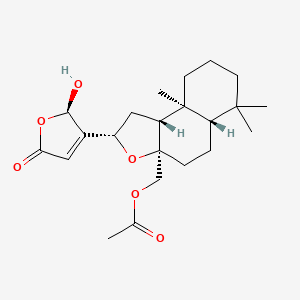
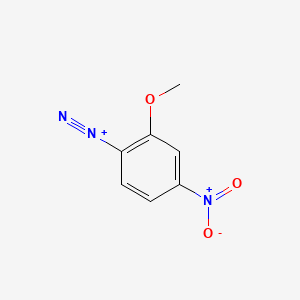
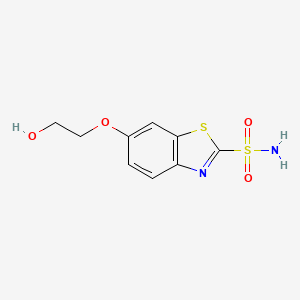
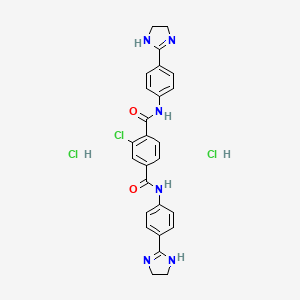
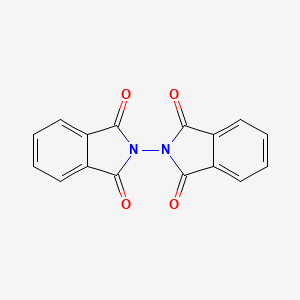
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1210949.png)
![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)
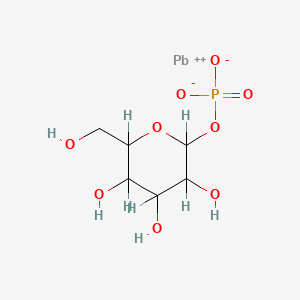
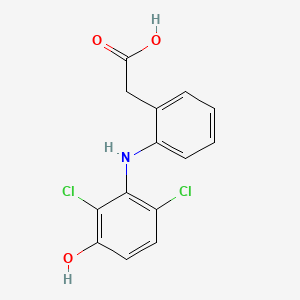
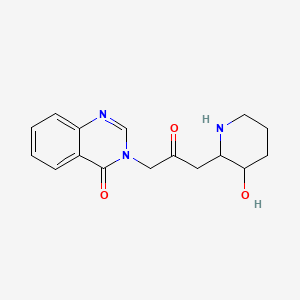
![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)
